7-Iodo-5-methylimidazo[5,1-b]thiazole
Description
Properties
Molecular Formula |
C6H5IN2S |
|---|---|
Molecular Weight |
264.09 g/mol |
IUPAC Name |
7-iodo-5-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H5IN2S/c1-4-8-5(7)6-9(4)2-3-10-6/h2-3H,1H3 |
InChI Key |
CXPYPVXJMCYSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=CS2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 7-Iodo-5-methylimidazo[5,1-b]thiazole can be inferred through comparisons with structurally related compounds. Below is an analysis of key analogs:
Structural Analogs within the Imidazo[5,1-b]thiazole Family
- 3-Aminomethylimidazo[5,1-b]thiazole: Substituents: Aminomethyl group at position 3. Properties: The primary amine enhances solubility and hydrogen-bonding capacity, which may favor interactions with polar biological targets. Activity: While specific data are unavailable, the amine functionality is often associated with antimicrobial or kinase-modulating activity in related scaffolds .
Benzo[d]imidazo[5,1-b]thiazole Derivatives :
Imidazo[2,1-b]thiazole Derivatives
5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole :
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine: Substituents: Dimethylaminoethyl (C5) and 4-(methylsulfonyl)phenyl (C6). Activity: Selective COX-2 inhibitor (IC50 = 0.08 µM; selectivity index = 313.7). The sulfonyl group contributes to selective binding via hydrophobic interactions .
Heterocyclic Analogs with Modified Cores
Pyrazolo[5,1-b]thiazole Derivatives :
Imidazo[2,1-b][1,3,4]thiadiazoles :
Table 1: Comparative Analysis of Key Compounds
Key Insights from Comparative Analysis
Substituent Effects :
- Halogenation : Iodine at position 7 may improve target binding via halogen bonding, as seen in iodinated kinase inhibitors .
- Methyl Groups : Enhance lipophilicity and bioavailability, critical for blood-brain barrier penetration in neurological targets .
Core Modifications :
- Imidazo[5,1-b]thiazole vs. Imidazo[2,1-b]thiazole: The fusion position alters ring planarity, affecting interactions with flat enzyme active sites (e.g., kinases) .
- Pyrazolo[5,1-b]thiazole: The pyrazole ring introduces additional nitrogen atoms, improving solubility and hydrogen-bonding capacity .
Biological Targets :
- Imidazo[5,1-b]thiazole derivatives show promise in PDE10A inhibition, while imidazo[2,1-b]thiazoles are more associated with COX-2 and kinase modulation .
Preparation Methods
Cyclization Strategies
The foundational step involves cyclization between 2-aminothiazole derivatives and α-haloketones or α-bromocarbonyl compounds. For example, reacting 5-methyl-2-aminothiazole with phenacyl bromide in ethanol under reflux conditions induces cyclization to form 5-methylimidazo[5,1-b]thiazole. This method, adapted from Vilsmeier-Haack-type reactions, typically achieves yields of 70–85%.
Table 1: Cyclization Methods for Imidazo[5,1-b]Thiazole Core
| Starting Material | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Methyl-2-aminothiazole | Phenacyl bromide, EtOH, reflux | 78 | |
| 2-Aminothiazole | α-Bromoacetophenone, DMF, 80°C | 65 |
Key challenges include regioselectivity, as competing pathways may yield [2,1-b] isomers. Employing NaF as a catalyst enhances selectivity for the [5,1-b] configuration by stabilizing intermediates.
Regioselective Iodination at Position 7
Iodination at position 7 demands careful control to avoid competing reactions at other sites. Electrophilic iodination and transition-metal-catalyzed methods are predominant.
Electrophilic Iodination
Using N-iodosuccinimide (NIS) in the presence of triflic acid promotes electrophilic substitution at the electron-rich position 7. For 5-methylimidazo[5,1-b]thiazole, this method achieves 60–70% iodination efficiency.
Table 2: Iodination Conditions and Outcomes
| Substrate | Iodinating Agent | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Methylimidazo[5,1-b]thiazole | NIS | Triflic acid | 65 |
| 5-Methylimidazo[5,1-b]thiazole | I₂ | HNO₃ | 45 |
Palladium-Mediated C–H Activation
Palladium(II) acetate with iodine in DMSO enables directed C–H iodination. This method, adapted from alkenylation protocols, leverages the methyl group’s directing effect to enhance regioselectivity at position 7, yielding 75–80%.
Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance iodination rates but may reduce selectivity. Ethanol-water mixtures (4:1) balance reactivity and regioselectivity, particularly in microwave-assisted reactions.
Q & A
Q. Table 1: Representative Synthetic Yields
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Friedel-Crafts acylation | 90–96 | Solvent-free, Eaton’s reagent | |
| Bromination-Iodination | 75–82 | NBS, Pd(OAc)₂, Cs₂CO₃ |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- TLC and Melting Points : Monitor reaction progress using silica-gel TLC (UV detection) and confirm purity via melting point analysis (e.g., electrothermal 9200 apparatus) .
- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns. X-ray crystallography resolves iodine positioning in the fused ring system .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotopic patterns.
Advanced: How can structural modifications at the C5/C7 positions influence biological activity?
Answer:
Substituents at C5/C7 significantly alter bioactivity. For example:
- Anti-inflammatory activity : 6-Phenylimidazo[2,1-b]thiazoles inhibit 15-lipoxygenase (15-LOX) by 63–89%, while thienyl derivatives show reduced potency .
- Antimicrobial effects : Electron-withdrawing groups (e.g., iodine) enhance membrane penetration, as seen in benzo-imidazo[2,1-b]thiazoles with MIC values of 2–8 µg/mL against mycobacteria .
Q. Table 2: Substituent-Activity Relationships
| Position | Substituent | Activity (IC₅₀/µM) | Target | Reference |
|---|---|---|---|---|
| C5 | Iodo | 12.4 ± 1.2 | 15-LOX | |
| C7 | Methyl | 18.9 ± 2.1 | Mycobacterium smegmatis |
Methodological Note : Use kinetic assays (e.g., NADH dehydrogenase inhibition) and dose-response curves to quantify substituent effects .
Advanced: How to resolve contradictions in reported biological data for imidazo[5,1-b]thiazoles?
Answer:
Discrepancies arise from assay variability, e.g.:
- Enzyme source : Recombinant vs. crude 15-LOX extracts yield differing IC₅₀ values .
- Cell permeability : Methyl vs. iodo substituents alter logP values, affecting intracellular accumulation .
- Control experiments : Include positive controls (e.g., zileuton for 15-LOX) and validate via orthogonal assays (e.g., chemiluminescence vs. spectrophotometry) .
Recommendation : Standardize assay protocols (e.g., ATP levels for cytotoxicity) and report partition coefficients (logP) for comparability .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst screening : Pd(OAc)₂ with triphenylphosphine increases cross-coupling efficiency for iodine incorporation (yield: 82% vs. 65% without ligand) .
- Solvent-free conditions : Reduce side reactions and purification steps (e.g., Eaton’s reagent for Friedel-Crafts) .
- Flow chemistry : Continuous reactors minimize decomposition of halogenated intermediates .
Q. Table 3: Scale-Up Optimization
| Parameter | Small Scale (mg) | Large Scale (g) | Improvement Strategy |
|---|---|---|---|
| Reaction Time | 8 h | 12 h | Reflux with stirring |
| Yield | 85% | 78% | Catalyst recycling |
Basic: What computational tools predict the reactivity of iodinated imidazo-thiazoles?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
